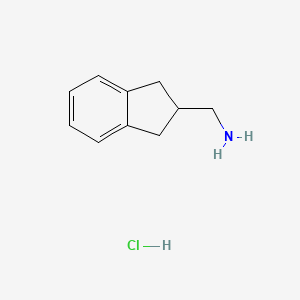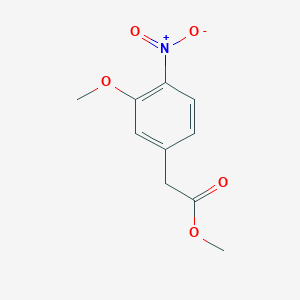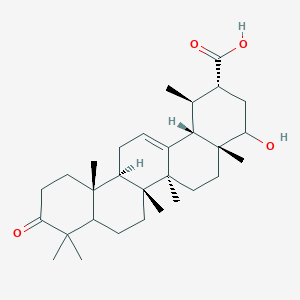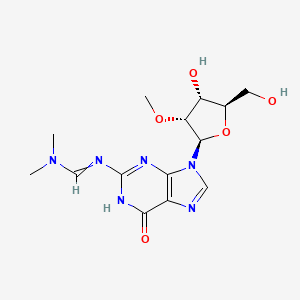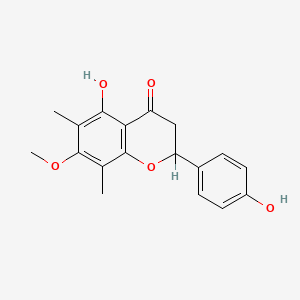
Quetiapine-d8 Hemifumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quetiapine-d8 Hemifumarate is the labelled analogue of Quetiapine . Quetiapine is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . It is a 5-HT receptors agonist with a pEC50 of 4.77 for human 5-HT1A receptor and a dopamine receptor antagonist with a pIC50 of 6.33 for human D2 receptor .
Molecular Structure Analysis
The molecular formula of this compound is 2 C21 H17 D8 N3 O2 S . C4 H4 O4 . It has a molecular weight of 899.18495 . Another source suggests a formula weight of 507.6 .Aplicaciones Científicas De Investigación
Aseptic Gingivitis Related to Quetiapine Hemifumarate
Quetiapine hemifumarate, primarily used in psychiatry, has been linked with aseptic gingivitis in a patient with mental retardation, highlighting its role in rare and less known adverse events. This case emphasizes the importance of understanding the full risk profile of quetiapine in diverse patient populations (Gahr et al., 2012).
Characterization of Hydrophilic Matrices
Research focused on the hydration behavior and drug release of controlled release hydrophilic matrix tablets of quetiapine hemifumarate, prepared by various manufacturing processes. This study is critical for understanding the drug's behavior in different pharmaceutical formulations (Kulinowski et al., 2016).
Analytical Method for Determination of Quetiapine Hemifumarate
Development of a sensitive liquid chromatographic assay method for quetiapine hemifumarate quantification highlights advancements in analytical techniques for monitoring its concentration and purity, crucial for quality control in pharmaceuticals (Soma Raju et al., 2009).
DFT Calculations for Quetiapine Hemifumarate
Density Functional Theory (DFT) calculations were performed on quetiapine hemifumarate and its analogues, providing insights into its molecular structure, which is fundamental for understanding its pharmacological properties (Vessally et al., 2016).
Improved Process for Producing Quetiapine Hemifumarate
An improved single pot process for preparing quetiapine hemifumarate free from potential impurities was reported, which is significant for enhancing the drug's production efficiency and purity (Niphade et al., 2009).
Synthesis of Quetiapine Hemifumarate
The synthesis of quetiapine hemifumarate was reported with a 63.4% overall yield, contributing to the understanding of its chemical synthesis and potential optimization for large-scale production (Tao, 2004).
Mecanismo De Acción
Safety and Hazards
Quetiapine, the non-labelled version of Quetiapine-d8 Hemifumarate, can cause serious side effects. These include uncontrolled muscle movements in your face, breast swelling and tenderness, nipple discharge, impotence, missed menstrual periods, trouble swallowing, severe constipation, painful or difficult urination, high blood pressure, fast, slow or uneven heart rate, a light-headed feeling, sudden numbness or weakness, severe headache, blurred vision, eye pain or redness, seeing halos around lights, a seizure, feeling unusually hot or cold, signs of infection, fever, chills, sore throat, body aches, unusual tiredness, loss of appetite, bruising or bleeding .
Propiedades
Número CAS |
1031703-36-2 |
|---|---|
Fórmula molecular |
C21H17D8N3O2S.C21H17D8N3O2S.C4H4O4 |
Peso molecular |
899.19 |
Apariencia |
White Solid |
melting_point |
172-174°C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
111974-72-2 (unlabelled) |
Sinónimos |
2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol-d8 (2E)-2-Butenedioate; |
Etiqueta |
Quetiapine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



